molecular formula C14H15I3NNaO5 B12726183 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt CAS No. 102504-51-8

2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt

Cat. No.: B12726183
CAS No.: 102504-51-8
M. Wt: 680.98 g/mol
InChI Key: NBZLSNRXJSEXTO-UHFFFAOYSA-M
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Description

2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of iodine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt typically involves multiple steps. The process begins with the iodination of a phenolic compound, followed by the introduction of an acetamido group. The resulting intermediate is then reacted with ethylene oxide to form the ethoxy linkage. Finally, the propionic acid moiety is introduced, and the compound is converted to its sodium salt form through neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated phenols .

Scientific Research Applications

2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiology.

    Industry: Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt involves its interaction with specific molecular targets. The iodine atoms play a crucial role in enhancing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved include oxidative stress modulation, signal transduction, and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy)methyl)propionic acid sodium salt is unique due to its specific combination of functional groups and the presence of multiple iodine atoms. This combination imparts distinct chemical properties, making it highly valuable in various applications .

Properties

CAS No.

102504-51-8

Molecular Formula

C14H15I3NNaO5

Molecular Weight

680.98 g/mol

IUPAC Name

sodium;3-[2-(3-acetamido-2,4,6-triiodophenoxy)ethoxy]-2-methylpropanoate

InChI

InChI=1S/C14H16I3NO5.Na/c1-7(14(20)21)6-22-3-4-23-13-10(16)5-9(15)12(11(13)17)18-8(2)19;/h5,7H,3-4,6H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1

InChI Key

NBZLSNRXJSEXTO-UHFFFAOYSA-M

Canonical SMILES

CC(COCCOC1=C(C=C(C(=C1I)NC(=O)C)I)I)C(=O)[O-].[Na+]

Origin of Product

United States

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